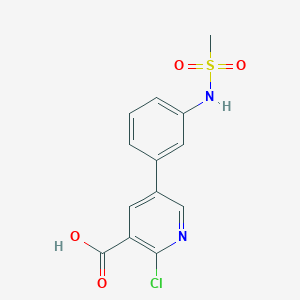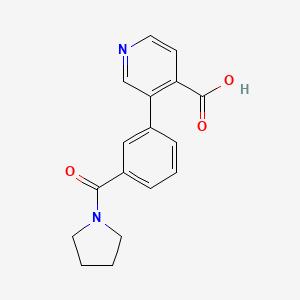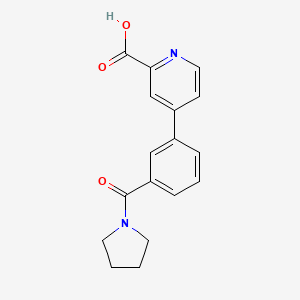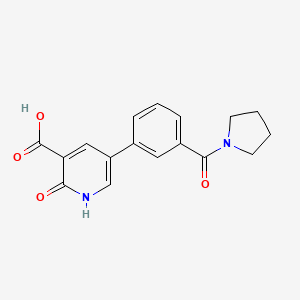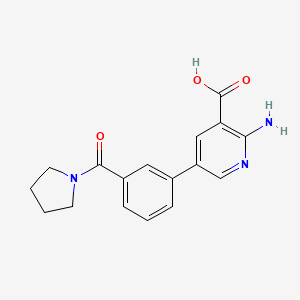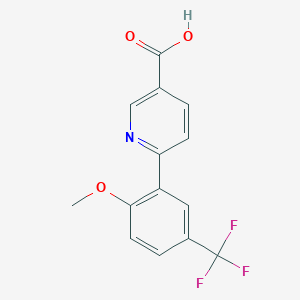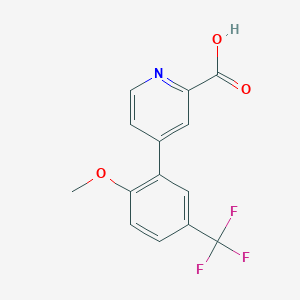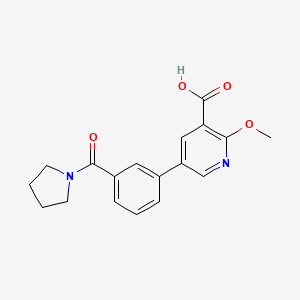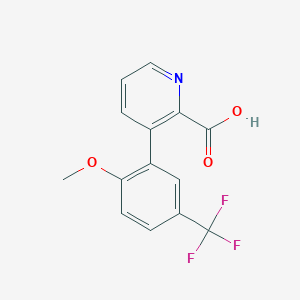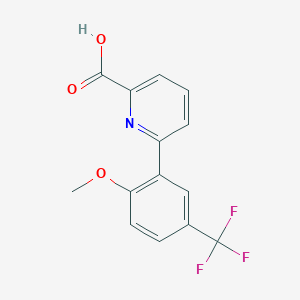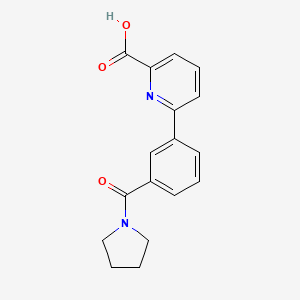
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% (PCPP) is a versatile compound that has been used in a variety of scientific and research applications. PCPP has been used to study protein-protein interactions, to create molecular probes for imaging, and to modify proteins for therapeutic use. PCPP is a relatively new compound and is still being explored for potential applications in the laboratory.
科学的研究の応用
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used to study protein-protein interactions, to create molecular probes for imaging, and to modify proteins for therapeutic use. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has also been used to study the structure and function of proteins, to identify ligand-binding sites, and to develop small molecule drugs. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in the development of biosensors and bioreactors.
作用機序
The mechanism of action of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to proteins and other molecules through a process known as “hydrophobic interactions”. In this process, the hydrophobic (water-repelling) side chains of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% interact with the hydrophobic side chains of proteins and other molecules. This interaction is believed to be responsible for 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%’s ability to bind to proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% may have an effect on the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% may also have an effect on the activity of certain neurotransmitters, such as dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is relatively non-toxic and does not interfere with other compounds. However, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not suitable for use in all experiments, as it is not very soluble in water and can be difficult to work with.
将来の方向性
The potential future directions for 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% are numerous. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to create more efficient and effective molecular probes for imaging, as well as to develop new small molecule drugs. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins and to identify ligand-binding sites. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could also be used to develop biosensors and bioreactors, and to study the effects of drugs on the body. Finally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to create new protein-protein interactions, and to modify proteins for therapeutic use.
合成法
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves reacting 3-pyrrolidinylcarbonyl chloride with phenylpicolinic acid in the presence of a base. The resulting product is then treated with an acid to form 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%. This reaction is typically carried out in aqueous solution, with the addition of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
特性
IUPAC Name |
6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-15(18-14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCDBRFLCSKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

